molecular formula C17H18ClN5 B4818928 1-(2-chlorobenzyl)-N-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

1-(2-chlorobenzyl)-N-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B4818928
M. Wt: 327.8 g/mol
InChI Key: OGSQQOFJPACXRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chlorobenzyl)-N-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, commonly known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a protein tyrosine kinase that plays a crucial role in the signaling pathways of cytokines, which are important in immune cell function. CP-690,550 has been studied extensively for its potential use in the treatment of various autoimmune diseases.

Scientific Research Applications

Antibacterial Activity

This compound has been explored for its potential antibacterial properties . Researchers have synthesized a library of in-house pyrazolo compounds and tested their activity against various bacterial strains .

Cytotoxic Activities

The compound has shown promising cytotoxic activities against certain cancer cell lines . In particular, it has demonstrated superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) .

Kinase Inhibition

The compound is a part of a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines that have shown to be ATP-competitive, nanomolar inhibitors . These inhibitors have up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .

Anti-Inflammatory Activities

The compound could potentially have anti-inflammatory properties . The key mechanism of action of NSAIDs involves the suppression of the cyclooxygenase (COX) enzymes . COX enzymes are needed to convert arachidonic acid into thromboxanes, prostaglandins (PGE 2), and prostacyclins .

Anticancer Kinase Inhibitors

Pyrazolo[3,4-d]pyrimidines, including the compound , continue to be of great interest in drug discovery programmes, especially those in cancer drug discovery . They are being used to develop anticancer kinase inhibitors .

Drug Discovery

The compound is part of the pyrazolo[3,4-d]pyrimidine class of compounds, which are of great interest in drug discovery programmes . They are being used to develop new drugs for various diseases .

Mechanism of Action

Target of Action

The primary target of 1-(2-chlorobenzyl)-N-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, specifically the transition from the G1 phase to the S phase . Inhibition of CDK2 can lead to cell cycle arrest, making it an appealing target for cancer treatment .

Mode of Action

This compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing the enzyme from phosphorylating its substrates . This inhibitory activity results in the disruption of cell cycle progression, leading to the arrest of cell division .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle regulatory pathway . CDK2 is responsible for the phosphorylation of several key proteins involved in cell cycle progression . This can result in the inhibition of cell proliferation, particularly in cancer cells where cell division is often uncontrolled .

Pharmacokinetics

Similar compounds have been reported to have good oral bioavailability . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be studied further to determine their impact on the compound’s bioavailability.

Result of Action

The result of the compound’s action is the significant inhibition of cell growth . Specifically, it has been shown to have superior cytotoxic activities against certain cell lines such as MCF-7 and HCT-116 . It also induces apoptosis within HCT cells .

properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-N-cyclopentylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN5/c18-15-8-4-1-5-12(15)10-23-17-14(9-21-23)16(19-11-20-17)22-13-6-2-3-7-13/h1,4-5,8-9,11,13H,2-3,6-7,10H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGSQQOFJPACXRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=C3C=NN(C3=NC=N2)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-chlorobenzyl)-N-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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1-(2-chlorobenzyl)-N-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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1-(2-chlorobenzyl)-N-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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1-(2-chlorobenzyl)-N-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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1-(2-chlorobenzyl)-N-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Reactant of Route 6
1-(2-chlorobenzyl)-N-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

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